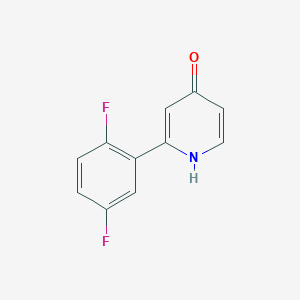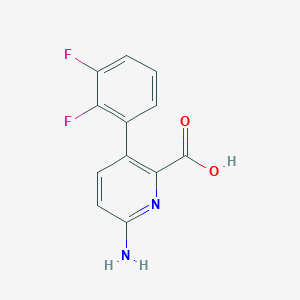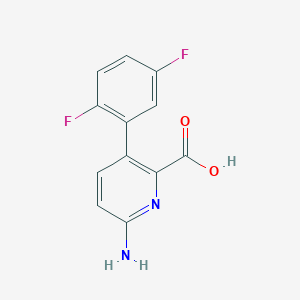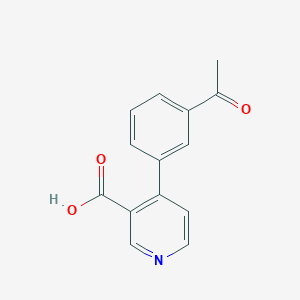
2-(2,5-Difluorophenyl)-4-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Difluorophenyl)-4-hydroxypyridine (2,5-DFPH) is a synthetic organic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and has been used in laboratory experiments to investigate its potential as a therapeutic agent.
作用機序
The exact mechanism of action of 2-(2,5-Difluorophenyl)-4-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as COX-2, which are involved in inflammation and other processes. Additionally, 2-(2,5-Difluorophenyl)-4-hydroxypyridine, 95% has been found to interact with certain proteins and receptors in the body, which may be involved in its therapeutic effects.
Biochemical and Physiological Effects
2-(2,5-Difluorophenyl)-4-hydroxypyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2, and to interact with certain proteins and receptors in the body. Additionally, 2-(2,5-Difluorophenyl)-4-hydroxypyridine, 95% has been found to have anti-inflammatory and anti-cancer activities, as well as potential therapeutic effects on neurological disorders.
実験室実験の利点と制限
2-(2,5-Difluorophenyl)-4-hydroxypyridine, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. Additionally, it has been found to have a variety of biochemical and physiological effects, which makes it useful for a variety of research applications. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not fully understood, and it may have some undesired side effects.
将来の方向性
There are a variety of potential future directions for 2-(2,5-Difluorophenyl)-4-hydroxypyridine, 95% research. These include further investigation of its mechanism of action, its potential therapeutic effects on neurological disorders, its potential anti-inflammatory and anti-cancer activities, and its potential use in drug delivery systems. Additionally, further research could be conducted to explore the potential side effects of 2-(2,5-Difluorophenyl)-4-hydroxypyridine, 95% and to develop more efficient synthesis methods.
合成法
2-(2,5-Difluorophenyl)-4-hydroxypyridine, 95% can be synthesized from 2,5-difluorobenzaldehyde and 4-hydroxy-3-nitropyridine via a three-step process. The first step involves the condensation of the two reactants in the presence of an acid catalyst to form 2-(2,5-difluorophenyl)-4-hydroxy-3-nitropyridine. The second step involves the reduction of the nitro group to an amine group, and the third step involves the hydrolysis of the amine group to the desired 2-(2,5-Difluorophenyl)-4-hydroxypyridine, 95%.
科学的研究の応用
2-(2,5-Difluorophenyl)-4-hydroxypyridine, 95% has been studied for its potential therapeutic applications. It has been investigated for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been studied for its potential anti-inflammatory and anti-cancer activities. Additionally, 2-(2,5-Difluorophenyl)-4-hydroxypyridine, 95% has been used in laboratory experiments to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
IUPAC Name |
2-(2,5-difluorophenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-7-1-2-10(13)9(5-7)11-6-8(15)3-4-14-11/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWRBSYHUPRQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=O)C=CN2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692523 |
Source


|
| Record name | 2-(2,5-Difluorophenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-06-4 |
Source


|
| Record name | 2-(2,5-Difluorophenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














